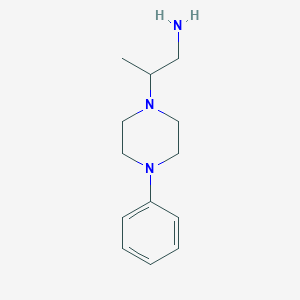

2-(4-Phenylpiperazin-1-yl)propan-1-amine

Description

Overview of Piperazine (B1678402) Scaffolds in Drug Discovery and Design

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. researchgate.net This scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active and clinically approved drugs. nih.govrsc.org The widespread use of the piperazine moiety is attributed to its unique physicochemical and structural properties. tandfonline.com

The two nitrogen atoms in the piperazine ring provide a combination of features that are highly advantageous for drug design. nih.govresearchgate.net These include:

Modulable Basicity: The nitrogen atoms allow for fine-tuning of the compound's basicity (pKa), which is crucial for influencing properties like solubility and interaction with biological targets. nih.gov

Improved Solubility: The polar nature of the nitrogen atoms often enhances the aqueous solubility of drug candidates, a key factor for oral bioavailability. nih.govresearchgate.net

Chemical Versatility: The secondary amine groups are readily functionalized, allowing chemists to easily introduce a wide variety of substituents to explore structure-activity relationships (SAR) and optimize drug properties. tandfonline.comnih.gov

Pharmacokinetic Enhancement: Incorporation of a piperazine ring has been shown to improve the absorption, distribution, metabolism, and excretion (ADME) characteristics of molecules. tandfonline.comnih.gov

Conformational Flexibility: The piperazine ring typically exists in a chair conformation, providing a defined three-dimensional structure that can be tailored for specific receptor binding. tandfonline.com

Due to these favorable characteristics, the piperazine scaffold is a core component in a vast array of therapeutic agents across numerous disease areas. researchgate.netnih.gov

| Therapeutic Area | Examples of Piperazine-Containing Drugs |

|---|---|

| Antipsychotics | Ziprasidone, Clozapine, Bifeprunox researchgate.netrsc.org |

| Antidepressants | Vortioxetine, Amoxapine, Trazodone researchgate.netrsc.orgisaacpub.org |

| Antihistamines | Cyclizine, Oxatomide rsc.org |

| Antibiotics | Ciprofloxacin rsc.org |

| Antifungals | Itraconazole rsc.org |

| Antivirals | Indinavir |

| Anticancer Agents | Imatinib, Avapritinib nih.gov |

| Anthelmintics | Diethylcarbamazine wikipedia.org |

Chemical Context of 2-(4-Phenylpiperazin-1-yl)propan-1-amine in Amines and Piperazine Derivatives

This compound is a chiral molecule that belongs to the broader classes of primary amines and phenylpiperazine derivatives. Its structure is characterized by a phenyl group attached to one nitrogen of the piperazine ring, and a 1-aminopropan-2-yl group attached to the other nitrogen.

Key Structural Features:

Phenylpiperazine Moiety: This core structure consists of a piperazine ring N-substituted with a phenyl group. This moiety is a well-known pharmacophore, particularly for targeting central nervous system (CNS) receptors. ontosight.ainih.gov The phenyl ring can engage in various non-covalent interactions, such as π–π stacking and hydrophobic interactions, with biological targets. nih.gov

Propan-1-amine Side Chain: The molecule possesses a flexible three-carbon chain terminating in a primary amine (-NH2). Primary amines are common functional groups in pharmaceuticals, acting as hydrogen bond donors and acceptors, and often serving as a key point of interaction with receptors or as a site for salt formation to improve solubility.

Chiral Center: The carbon atom at the second position of the propane (B168953) chain (to which the piperazine ring is attached) is a stereocenter, meaning the compound can exist as two distinct enantiomers (R and S forms).

Chemically, the presence of two basic nitrogen centers (the primary amine and the non-phenylated piperazine nitrogen) means the compound will act as a base and can be protonated to form salts. The properties of the molecule are a composite of its constituent parts: the aromatic phenyl group, the heterocyclic piperazine linker, and the aliphatic amine chain.

| Property | Information |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H21N3 |

| Molecular Weight | 219.33 g/mol chemicalbook.com |

| CAS Number | 889941-00-8 bldpharm.com |

| Structural Class | Phenylpiperazine, Primary Aliphatic Amine |

Historical Context of Related Phenylpiperazine Compounds in Academic Research

The exploration of phenylpiperazine derivatives in medicinal chemistry has a rich history, primarily driven by their significant interactions with neurotransmitter receptors. isaacpub.org Research into this class of compounds gained momentum in the mid-20th century, leading to the discovery of several landmark drugs.

Initially, research focused on the synthesis and pharmacological evaluation of various substituted piperazines. acs.org The discovery that the 1-phenylpiperazine (B188723) moiety is a potent pharmacophore for interacting with adrenergic and serotonergic (5-HT) receptors was a pivotal moment. isaacpub.orgnih.gov This led to extensive research programs aimed at developing agents for treating hypertension and psychiatric disorders. isaacpub.org

One of the most notable early successes was the development of Trazodone , an antidepressant with a complex pharmacology that includes serotonin (B10506) antagonism and reuptake inhibition. isaacpub.org Another significant area of research involved arylpiperazines as alpha-adrenergic receptor blockers, which resulted in antihypertensive drugs like Urapidil . isaacpub.org

Academic and industrial research has continued to evolve, focusing on refining the selectivity of phenylpiperazine compounds for specific receptor subtypes to enhance therapeutic efficacy. For example, compounds like BMY-7378 and WAY-100635 were developed as highly selective ligands for specific serotonin and adrenergic receptor subtypes and are widely used as tool compounds in pharmacological research. isaacpub.org The synthesis of new derivatives, including those with varied side chains like the propanol (B110389) or propanone structures, has been a consistent theme in the literature, aiming to explore new therapeutic possibilities, such as novel antidepressants. nih.govresearchgate.net This historical progression from broad-acting compounds to highly selective research tools and therapeutics underscores the enduring importance of the phenylpiperazine scaffold in medicinal chemistry. ontosight.ai

| Compound Name | Initial Research Context / Application | Year of Note |

|---|---|---|

| 1-Phenylpiperazine | Core scaffold; studied for monoamine releasing activity wikipedia.org | - |

| Trazodone | Antidepressant agent isaacpub.org | 1960s-1970s |

| Urapidil | Antihypertensive drug (α1-adrenoceptor antagonist) isaacpub.org | 1970s |

| BMY-7378 | Potent α1-adrenoceptor antagonist used in research isaacpub.org | 1980s |

| WAY-100635 | Selective 5-HT1A receptor antagonist used in research isaacpub.org | 1990s |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-12(11-14)15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMULKARZNWVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Derivatives and Analogues of 2 4 Phenylpiperazin 1 Yl Propan 1 Amine

Structural Modifications of the Phenyl Group

Modifications to the phenyl ring attached to the piperazine (B1678402) moiety are a primary strategy for creating derivatives. These changes can significantly alter the electronic and steric properties of the molecule. Synthetic approaches to achieve these modifications often involve either starting with a substituted phenylpiperazine or performing reactions directly on the phenyl ring of an intermediate. Common methods for forming the N-aryl bond include the Buchwald–Hartwig amination and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.gov

Introduction of Electron-Withdrawing/Donating Groups

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the phenyl ring can modulate the electronic environment of the entire molecule. For instance, derivatives featuring a 2-fluorophenyl or a 4-fluorophenyl group have been synthesized. nih.gov The fluorine atom acts as a moderate EWG. Similarly, the introduction of a methoxy (B1213986) group, a classic EDG, has been explored in compounds such as 1-(2-methoxyphenyl)piperazine derivatives. nih.gov

The synthesis of these compounds typically begins with the appropriately substituted phenylpiperazine. For example, the synthesis of an amine-substituted analogue can be achieved by the reduction of a corresponding nitro-phenyl derivative. A common method for this transformation involves using sodium borohydride in the presence of a catalyst like tin(II) chloride dihydrate, which selectively reduces the nitro group to a primary amine. mdpi.com

Table 1: Examples of Phenyl Group Substitutions with EWGs and EDGs This table is interactive. You can sort and filter the data.

| Substituent | Position on Phenyl Ring | Electronic Effect | Example Precursor |

|---|---|---|---|

| Fluoro | 2 or 4 | Electron-Withdrawing | 1-(2/4-Fluorophenyl)piperazine |

| Methoxy | 2 | Electron-Donating | 1-(2-Methoxyphenyl)piperazine |

| Amino | (Various) | Electron-Donating | 1-(4-Aminophenyl)piperazine |

Halogenation and Alkoxy Substitutions

Halogenation of the phenyl ring is a frequently employed modification. The synthesis of a 4-bromophenyl derivative, for instance, has been reported. mdpi.com The synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved by reacting 4-(4-bromophenyl)piperazine with formaldehyde and the triazole precursor in ethanol at room temperature. mdpi.com This demonstrates a straightforward method for incorporating a halogenated phenylpiperazine moiety into a more complex structure.

Alkoxy substitutions, such as the methoxy group mentioned earlier, are also common. nih.gov These groups can influence the molecule's lipophilicity and hydrogen bonding capacity. The synthesis of these derivatives is generally accomplished by using a starting material that already contains the desired substitution, such as 1-(alkoxyphenyl)piperazine.

Modifications to the Piperazine Ring System

Bioisosteric Replacements of the Piperazine Moiety

Bioisosteric replacement involves substituting the piperazine ring with other cyclic structures that possess similar steric and electronic properties. This strategy can be used to alter pharmacokinetic properties. enamine.net Research has shown that replacing a piperazine ring with a spirodiamine analogue can beneficially affect a compound's activity profile. enamine.net In the context of related phenylpiperazine-containing compounds, heterocyclic bioisosteric analogues have been explored to extend structure-activity relationship studies. nih.gov

Table 2: Examples of Piperazine Bioisosteres This table is interactive. You can sort and filter the data.

| Bioisostere | Structural Class | Rationale for Replacement |

|---|---|---|

| Spirodiamine | Spirocyclic Diamine | Improve activity and reduce cytotoxicity |

| Substituted Indole (B1671886) | Heterocycle | Accommodate N-substitution patterns |

Substitution Patterns on Piperazine Nitrogen Atoms

The secondary amine (N-1) of the piperazine ring that is not attached to the phenyl group is a common site for substitution. A variety of groups can be introduced at this position through standard N-alkylation or reductive amination reactions. wikipedia.org

For example, a series of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives were synthesized where the substituent on the N-4 position included groups like methyl, ethyl, propyl, and benzyl. researchgate.net The general synthesis involved refluxing 2-bromopropiophenone with the appropriate N-substituted piperazine derivative in acetone with potassium carbonate. researchgate.net Similarly, various N-heterocyclic groups have been attached to the piperazine nitrogen to investigate their effect on molecular properties. nih.gov

Variations in the Propane (B168953) Amine Side Chain

The 2-aminopropane side chain offers multiple opportunities for modification, including changing the nature of the functional group, altering the chain length, or modifying the substitution pattern.

One significant variation is the conversion of the terminal amine to an alcohol, creating a propanol (B110389) derivative. A study detailed the synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol compounds. researchgate.net These were prepared by the reduction of the corresponding propanone precursor, which was synthesized as described in the previous section. researchgate.net This changes the side chain from a basic amino group to a polar hydroxyl group.

Other modifications can include altering the length of the alkyl chain or changing the position of the amine group. For instance, compounds like 3-(4-methyl-2-phenylpiperazin-1-yl)propan-1-amine have been synthesized, which shifts the attachment point on the piperazine ring and alters the side chain isomerism. calpaclab.com These variations are typically achieved by selecting different starting materials, such as alternative amino alcohols or haloalkylamines, for the condensation reaction with the phenylpiperazine core.

Homologation and Chain Length Modifications

Alterations to the propane-1-amine side chain of the parent compound have been a key strategy in exploring the chemical space around this scaffold. Homologation, the process of adding methylene (B1212753) (-CH2-) units, and other modifications to the linker between the phenylpiperazine core and the terminal amine have been investigated.

Research into related structures has demonstrated the synthesis of analogues with varying alkane chain lengths. For instance, derivatives incorporating a butylamine chain have been prepared. One example is N-(4-(4-(2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)piperidine-4-carboxamide, where a four-carbon chain connects the piperazine ring to a terminal piperidine carboxamide group google.com. The synthesis of such compounds typically involves multi-step reaction sequences, starting with appropriately substituted piperazines and alkylating agents containing the desired chain length.

Positional isomers, such as 1-(4-phenylpiperazin-1-yl)propan-2-amine, have also been synthesized and characterized chemicalbook.com. The synthetic routes to these isomers often start from different precursors, for example, reacting 1-phenylpiperazine (B188723) with 1-chloropropan-2-one followed by reductive amination. Another related compound, 3-(4-methyl-2-phenylpiperazin-1-yl)propan-1-amine, introduces both a homologated chain (propan-1-amine vs. propan-2-amine) and a substitution on the piperazine ring, showcasing simultaneous modifications at different parts of the molecule uni.lu.

The general approach to synthesizing these chain-modified analogues often involves the reaction of N-phenylpiperazine with a haloalkylamine or a protected haloalkylamine of the desired length. The reaction conditions, such as solvent and base, are optimized to achieve good yields and purity. Characterization of these new compounds is typically performed using spectroscopic methods like NMR (¹H and ¹³C) and mass spectrometry to confirm their molecular structures.

Table 1: Examples of Chain-Modified Analogues

| Compound Name | Modification from Parent Compound | Key Structural Features |

|---|---|---|

| 1-(4-Phenylpiperazin-1-yl)propan-2-amine chemicalbook.com | Positional Isomer | Amine group on the second carbon of the propane chain. |

| 3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine uni.lu | Homologation and Substitution | Propylamine chain and a methyl group on the piperazine ring. |

Introduction of Heterocyclic Moieties

The incorporation of additional heterocyclic rings onto the 2-(4-phenylpiperazin-1-yl)propan-1-amine framework is a widely used strategy to create novel derivatives. These moieties can be attached at various positions, most commonly as N-substituents on the phenylpiperazine nitrogen or linked to the terminal amine.

One area of investigation involves the synthesis of N-heterocyclic substituted piperazine analogues. Research has shown that the N-phenyl group of the piperazine ring can be replaced with or further substituted by various heterocyclic systems, including indole, indazole, and benzo[b]thiophene rings nih.gov. The synthesis of these analogues can be achieved by linking the heterocyclic moiety to the piperazine nitrogen either directly or via a linker, such as a methylene or an amide group nih.gov. For example, reacting a piperazine derivative with a heterocyclic compound containing a reactive halide or another suitable leaving group is a common synthetic route.

Another approach involves creating complex derivatives where the phenylpiperazine unit is attached to a different heterocyclic core. For instance, derivatives of 1,2,4-triazole have been synthesized incorporating a phenylpiperazine moiety. The synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved through a Mannich reaction involving the parent 1,2,4-triazole, formaldehyde, and 4-(4-bromophenyl)piperazine mdpi.com. This method provides a straightforward way to link the piperazine structure to a pre-formed heterocyclic system mdpi.com.

The introduction of these heterocyclic moieties significantly expands the structural diversity of the parent compound, allowing for the exploration of interactions with various biological targets. Heterocyclic compounds are known to be key structural units in medicinal chemistry due to their wide range of biological activities .

Table 2: Examples of Derivatives with Added Heterocyclic Moieties

| Derivative Class | Heterocyclic Moiety | Point of Attachment | Synthetic Method Example |

|---|---|---|---|

| N-Aryl Piperazine Analogues nih.gov | Indole, Indazole, Benzo[b]thiophene | Piperazine Nitrogen | Nucleophilic substitution with heterocyclic halides |

| 1,2,4-Triazole Derivatives mdpi.com | 1,2,4-Triazole | Piperazine Nitrogen (via methylene linker) | Mannich Reaction |

Amide and Urea Derivatives

The primary amine group of this compound provides a convenient handle for the synthesis of a wide array of amide and urea derivatives. These modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and conformational flexibility.

The synthesis of amide derivatives is typically achieved by reacting the parent amine with an activated carboxylic acid, such as an acid chloride or an anhydride, or by using standard peptide coupling reagents. This strategy has been applied to related aminoalkylpiperazine structures to produce a variety of carboxamides google.com. For example, reacting an aminoalkylpiperazine with a heterocyclic carboxylic acid, like imidazo[1,2-a]pyridine-2-carboxylic acid, yields the corresponding amide derivative google.com. The introduction of an amide moiety can add certain three-dimensional properties to the resulting molecules nih.gov.

Urea derivatives are similarly prepared, often by reacting the primary amine with an isocyanate or by using a phosgene equivalent like carbonyldiimidazole (CDI) to first activate the amine, followed by the addition of another amine google.com. For instance, the reaction of 4-(4-(6-(tert-butyl)-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-amine with CDI and 1-phenylpiperazine yields a urea derivative linking the two piperazine-containing fragments google.com. Studies on other scaffolds, such as thiazol-2-ethylamines, have also extensively explored the synthesis of amide and urea analogues, demonstrating the broad applicability of these functional groups in medicinal chemistry nih.gov.

These derivatization strategies allow for the systematic exploration of how different substituents on the amide or urea nitrogen affect the molecule's properties.

Table 3: Synthesis of Amide and Urea Derivatives

| Derivative Type | Reagents | General Reaction |

|---|---|---|

| Amide | Carboxylic acid + Coupling agent (e.g., DCC, HATU) OR Acid chloride/anhydride | R-NH₂ + R'-COOH → R-NH-C(=O)-R' |

Hybrid Compound Design

Hybrid compound design involves the strategic combination of two or more distinct pharmacophoric scaffolds into a single molecule. The this compound structure has been utilized as a key building block in the creation of such hybrid molecules. The goal is often to develop compounds that can interact with multiple biological targets or to enhance the activity of one pharmacophore by incorporating the structural features of another.

One example of this approach is the development of phenylpiperazine-thiazolidine-2,4-dione hybrids nih.gov. In this design, the phenylpiperazine moiety is linked to a 2,4-thiazolidinedione ring. The synthesis of these hybrids involves creating a suitable linker between the two core structures, often through multi-step synthetic sequences. These new hybrid compounds were developed based on the reported activities of the individual phenylpiperazine and 2,4-thiazolidinedione moieties nih.gov.

Another study focused on hybrid molecules combining the phenylpiperazine-ethylamine structure with a tetrahydronaphthalenol scaffold. The resulting compound, (S)-6-((2-(4-phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol, represents a fusion of two distinct ligand classes nih.gov. The synthesis of this hybrid involves coupling the two key fragments, in this case, the 2-(4-phenylpiperazin-1-yl)ethylamine portion and the 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol moiety. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on a series of these hybrids have been performed to understand the structural requirements for their biological activity nih.gov. These studies revealed that features like the presence of a carbonyl group attached to the piperazine ring and a hydrophobic biphenyl ring were important for selectivity in some cases nih.gov.

The design and synthesis of such hybrid compounds represent a sophisticated strategy in medicinal chemistry, requiring careful planning of synthetic routes and a deep understanding of the structure-activity relationships of the constituent pharmacophores.

Table 4: Examples of Hybrid Compound Designs

| Hybrid Compound Class | Constituent Scaffolds | Purpose of Hybridization |

|---|---|---|

| Phenylpiperazine-Thiazolidinedione Hybrids nih.gov | Phenylpiperazine, 2,4-Thiazolidinedione | To merge the functionalities of two known pharmacophores into a single molecule. |

Pharmacological Investigations and Receptor Interactions Pre Clinical and in Vitro

Ligand Binding and Receptor Affinity Studies

The affinity of 2-(4-Phenylpiperazin-1-yl)propan-1-amine for various receptors is a key determinant of its potential pharmacological effects. Research on analogous compounds provides a framework for understanding its likely binding profile.

Table 1: Binding Affinities of Representative Phenylpiperazine Analogs at Human Dopamine (B1211576) Receptors

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs. D2 Selectivity |

|---|---|---|---|

| Analog A | >1500 | 0.2 | >7500-fold |

| Analog B | - | ~20 | >800-fold |

Note: The data presented are for structurally related N-phenylpiperazine analogs and not for this compound itself. The values are illustrative of the range of affinities and selectivities observed within this chemical class.

The serotonergic system is another primary target for phenylpiperazine compounds. Many drugs containing this scaffold exhibit significant affinity for various serotonin (B10506) receptor subtypes. The 5-HT1A and 5-HT2A receptors, in particular, are implicated in the mechanisms of action of antidepressants and atypical antipsychotics. Arylpiperazine derivatives have been shown to act as ligands at these receptors. For example, some long-chain arylpiperazines are potent 5-HT1A receptor ligands. The nature of the aryl group and the length of the alkyl chain can significantly influence the affinity and selectivity for different serotonin receptor subtypes. Off-site binding of some N-phenylpiperazine benzamides has been observed at the 5-HT1A, 5-HT2B, and 5-HT7A receptors. nih.gov

Table 2: Serotonin Receptor Binding Affinities for a Representative Phenylpiperazine Analog

| Receptor Subtype | Ki (nM) |

|---|---|

| 5-HT1A | 27 |

| 5-HT2B | 36.3 |

Note: This data is from a representative N-phenylpiperazine benzamide (B126) analog and is intended to illustrate the potential for serotonergic activity within this class of compounds.

Sigma receptors, which are divided into S1R and S2R subtypes, are another area of interest for phenylpiperazine derivatives. These receptors are involved in a variety of cellular functions and are considered targets for the treatment of neuropsychiatric disorders. While the endogenous ligands for sigma receptors are not fully elucidated, various synthetic compounds, including those with a phenylpiperazine scaffold, have been shown to bind to them. For example, a study of substituted N-phenylpiperazine analogs found that one compound had a higher affinity for the sigma-2 receptor (Ki = 33.1 nM) compared to the sigma-1 receptor (Ki > 175 nM). nih.gov This indicates that compounds structurally related to this compound could exhibit binding at sigma receptors, potentially with some degree of subtype selectivity.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Several studies have explored piperazine (B1678402) derivatives as potential cholinesterase inhibitors. researchgate.netnih.govnih.govtandfonline.comrsc.org For instance, a series of piperazine derivatives showed IC50 values for AChE inhibition in the range of 4.59-6.48 µM and for BChE inhibition in the range of 4.85-8.35 µM. nih.gov Another study on thiazole-piperazine hybrids reported a compound with an IC50 value of 0.011 µM for AChE. tandfonline.com These findings suggest that the piperazine moiety can be a component of effective cholinesterase inhibitors, and therefore, this compound may possess some level of inhibitory activity against these enzymes.

Table 3: Cholinesterase Inhibitory Activity of Representative Piperazine Derivatives

| Compound Class | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| Piperazine Derivatives | Acetylcholinesterase (AChE) | 4.59 - 6.48 |

| Piperazine Derivatives | Butyrylcholinesterase (BChE) | 4.85 - 8.35 |

Note: The data represents the activity of various piperazine-containing compounds and not the specific subject of this article.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. Phenylpiperazine derivatives have been investigated as potential TRPV1 antagonists. nih.gov The development of such compounds is aimed at producing novel analgesics. While specific affinity data for this compound at the TRPV1 receptor is not documented in the reviewed literature, the established activity of other phenylpiperazines at this target suggests that it could be a potential, albeit likely weak, interaction to investigate.

Adenosine (B11128) A2A Receptor Antagonism

A thorough search of scientific literature and pharmacological databases was conducted to identify studies investigating the potential adenosine A2A receptor antagonist activity of this compound. This search yielded no specific preclinical or in vitro data detailing the binding affinity, potency, or efficacy of this compound at the adenosine A2A receptor. Consequently, there is no available information to confirm or refute its role as an antagonist for this receptor.

Mechanism of Action Studies (Cellular and Biochemical)

Investigations into the modulatory effects of this compound on neuronal voltage-sensitive sodium channels have not been reported in the accessible scientific literature. Preclinical and in vitro studies designed to assess the inhibitory or modulatory activity of this specific compound on these ion channels are not publicly available. Therefore, its mechanism of action concerning sodium channel inhibition remains uncharacterized.

There is a lack of published research on the interaction between this compound and voltage-gated calcium channels. A comprehensive literature review did not uncover any preclinical or in vitro studies that have examined the modulatory effects of this compound on the various subtypes of voltage-gated calcium channels. As a result, its influence on calcium channel function is currently unknown.

The effect of this compound on the activity of GABA transporters (GATs) has not been documented in the scientific literature. There are no available preclinical or in vitro studies that have investigated whether this compound can modulate the reuptake of GABA by inhibiting or enhancing the function of GATs.

A review of existing scientific data reveals no studies on the interaction of this compound with the endocannabinoid system. There is no publicly available preclinical or in vitro research to suggest that this compound modulates cannabinoid receptors (CB1 or CB2) or affects the metabolic enzymes of the endocannabinoid system.

There is no specific information available in the scientific literature regarding the anticancer activity of this compound, specifically concerning the inhibition of Anaplastic Lymphoma Kinase (ALK) or Activated Cdc42 Kinase 1 (ACK1) in cell lines. While other phenylpiperazine derivatives have been investigated for their anticancer properties, data on this particular compound's ability to modulate ALK or ACK1 is not present in published studies.

Direct Binding to HIV Capsid Protein

The human immunodeficiency virus type 1 (HIV-1) capsid (CA) protein is a critical, clinically unexploited therapeutic target due to its essential roles in both the early and late stages of the viral replication cycle. nih.govnih.gov Small molecules that interfere with the function of the CA protein are of significant interest in the development of novel antiretroviral agents. nih.gov

While no studies have directly demonstrated the binding of this compound to the HIV-1 capsid, research on related compounds provides insight into how molecules containing a phenylpiperazine scaffold might interact with this target. For instance, the well-studied HIV CA inhibitor PF-74, which binds to a critical inter-protomer pocket, has served as a lead compound for the design of new derivatives. nih.govelifesciences.org

In one study, a series of phenylalanine derivatives containing a 1,2,3-triazole moiety, designed based on the structure of PF-74, were synthesized and evaluated for their anti-HIV-1 activity. The most potent compound from this series, 13m , exhibited an EC₅₀ value of 4.33 µM. nih.gov Direct binding studies using surface plasmon resonance (SPR) confirmed that these derivatives interact with the HIV-1 CA protein in both its monomeric and hexameric forms. nih.gov This dual-stage mode of action is similar to that of PF-74, which inhibits HIV-1 replication in both early (infective) and late (assembly) stages. nih.gov

Another study identified a benzimidazole (B57391) derivative, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole (696) , as an inhibitor of HIV-1 replication with an IC₅₀ of 3 µM. Molecular docking studies suggested that this compound likely binds at the interface between two CA monomers, thereby interfering with capsid oligomerization.

Table 1: Anti-HIV-1 Activity of a Representative Capsid Inhibitor

In Vitro Bioactivity Screening

The antimicrobial and anti-biofilm potential of this compound has not been reported. However, studies on various N-phenylpiperazine derivatives have been conducted to evaluate their efficacy against clinically relevant microbial strains.

In one such investigation, a series of para-alkoxyphenylcarbamic acid esters incorporating a 4-(4-fluoro- or 3-trifluoromethylphenyl)piperazin-1-yl fragment were screened for their in vitro antimicrobial activity. The compounds were tested against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the yeast Candida albicans. nih.gov All tested substances were found to be practically inactive against S. aureus and E. coli, with Minimum Inhibitory Concentrations (MICs) greater than 1.00 mg/mL. nih.gov In contrast, several of the compounds demonstrated activity against C. albicans. The most active compound, 8i , which contains a para-butoxy and a trifluoromethyl substituent, showed a MIC of 0.20 mg/mL against this yeast. nih.gov The study noted that the anticandidal activity of these compounds was related to their lipophilicity. nih.gov

Another study synthesized a novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) , and evaluated its activity against Staphylococcus strains. PNT exhibited effective antimicrobial activity, with Minimum Bactericidal Concentrations (MBCs) of 5.0 µg/mL against S. aureus and 10 µg/mL against methicillin-resistant S. aureus (MRSA). nih.gov The mechanism of action was suggested to be the inhibition of microbial DNA gyrase. nih.gov

There is no available data regarding the anti-biofilm properties of this compound or closely related derivatives. Research in this area often focuses on different classes of molecules, such as enzymes like papain, which have been shown to efficiently destroy biofilms formed by Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Table 2: In Vitro Antimicrobial Activity of Substituted N-Phenylpiperazine Derivatives

Specific studies on the antioxidant behavior of this compound are absent from the scientific literature. However, the antioxidant potential of various molecules containing the arylpiperazine scaffold has been investigated through several in vitro assays.

One study evaluated a series of para-alkoxyphenylcarbamic acid esters with a 4-(4-fluoro- or 3-trifluoromethylphenyl)piperazin-1-yl fragment for their ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and to scavenge peroxynitrite ions (ONOO⁻). researchgate.net The results indicated that the para-position of the alkoxy group was favorable for antioxidant efficiency. The para-methoxy substituted molecule 6i was the most effective at reducing the DPPH radical. researchgate.net

In a different study, 1-aryl/aralkyl piperazine derivatives featuring a xanthine (B1682287) moiety were screened for antioxidant activity using DPPH, ABTS (2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)), and FRAP (ferric reducing/antioxidant power) methods. nih.gov The compound 3c , which possesses a hydroxyl group on the phenyl ring of the phenylpiperazine moiety, demonstrated the highest antioxidant activity across the tested methods, with a DPPH radical scavenging IC₅₀ value of 189.42 µmol/L. nih.gov This suggests that the presence of a hydroxyl group is a key structural feature for the antioxidant properties in this class of compounds. nih.gov

These findings highlight that while the core phenylpiperazine structure is present in compounds with antioxidant activity, the specific substitutions on the phenyl ring and elsewhere on the molecule play a crucial role in determining this potential.

Table 3: DPPH Radical Scavenging Activity of a Phenylpiperazine Derivative

Structure Activity Relationship Sar Studies

Impact of Piperazine (B1678402) Ring Substituents on Receptor Affinity

The piperazine ring is a central component of many biologically active compounds, and its substitution pattern can significantly modulate receptor affinity and selectivity. In the context of phenylpiperazine derivatives, modifications to the piperazine moiety have been shown to influence binding to various receptors, including dopamine (B1211576) and serotonin (B10506) receptors.

Research indicates that N-substitution on the piperazine ring can accommodate a variety of substituted indole (B1671886) rings. nih.gov Furthermore, to maintain high affinity and selectivity for the D3 receptor, it is not necessary for the heterocyclic ring to be directly connected to the piperazine ring; it can be linked via an amide or a methylene (B1212753) linker. nih.gov The presence of aromatic ring systems and a basic nitrogen atom within the N-phenylpiperazine scaffold appears to be a primary molecular recognition element for the binding site of aminergic G-protein-coupled receptors (GPCRs). nih.govmdpi.com

Studies on a series of mono-substituted 4-phenylpiperazines have revealed that the position and physicochemical characteristics of the aromatic substituent are critical for their effects on the dopaminergic system. nih.gov For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, the nature of the alkyl group on the piperazine nitrogen influenced the antagonist activity at the M1 muscarinic acetylcholine (B1216132) receptor. semanticscholar.org

| Compound/Analog | Piperazine Ring Substituent | Receptor Target | Effect on Affinity |

| Analog Series 1 | Various substituted indole rings | Dopamine D2/D3 | Can accommodate various substitutions while maintaining affinity. nih.gov |

| Analog Series 2 | Alkyl groups | Muscarinic M1 | Influences antagonist activity. semanticscholar.org |

| Analog Series 3 | N-Aromatic heterocyclic substitutions | Dopamine D2/D3 | Different heterocycles impact affinity and selectivity. nih.gov |

Role of Linker Length between Core Scaffolds and Pharmacophore Groups

In a series of hybrid molecules based on aminotetralin and piperazine, varying the linker length between the two moieties had a pronounced effect on dopamine D2 and D3 receptor affinity and selectivity. For example, a compound with a two-methylene linker exhibited higher affinity and selectivity for D3 over D2 receptors compared to a similar compound with a four-methylene linker. researchgate.net This suggests that a shorter, more constrained linker may be optimal for achieving the desired receptor interaction profile in this particular series.

| Compound/Analog | Linker Length | Receptor Target | Effect on Affinity/Selectivity |

| Aminotetralin-piperazine hybrid | Two methylene units | Dopamine D2/D3 | Higher affinity and selectivity for D3 over D2. researchgate.net |

| Aminotetralin-piperazine hybrid | Four methylene units | Dopamine D2/D3 | Lower affinity and selectivity for D3 over D2 compared to the two-methylene linker analog. researchgate.net |

Stereochemical Influence on Biological Activity

Stereochemistry is a critical determinant of biological activity, as receptors are chiral macromolecules that can differentiate between enantiomers of a chiral ligand. For 2-(4-phenylpiperazin-1-yl)propan-1-amine, the carbon atom bearing the amine group is a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers.

Studies on chiral phenylpiperazine derivatives have consistently demonstrated that biological activity often resides predominantly in one enantiomer. For example, in a series of aminotetralin-piperazine hybrids, the (-)-isomer was generally more potent than the (+)-isomeric counterpart at dopamine D2 and D3 receptors. researchgate.net Specifically, the (-)-enantiomer of one of the most potent racemic compounds displayed significantly higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov Similarly, in studies of dual DAT/σ1 receptor ligands, modest enantioselectivity was observed at the dopamine transporter (DAT). nih.gov

The absolute stereochemistry of related compounds has been shown to be crucial for dopaminergic activity, with the activity residing almost exclusively in the R-isomer in some cases. nih.gov This suggests that a specific spatial orientation of the substituents is necessary for optimal interaction with the receptor.

| Enantiomer | Receptor Target | Relative Activity |

| (-)-Isomer (Aminotetralin-piperazine hybrid) | Dopamine D2/D3 | More potent than the (+)-isomer. nih.govresearchgate.net |

| (R)-Isomer (Benzazepine analog) | Dopamine Receptors | Almost exclusive activity compared to the (S)-isomer. nih.gov |

| S- and R-enantiomers (Propan-2-ol analog) | Dopamine Transporter (DAT) | Modest enantioselectivity observed. nih.gov |

Analysis of Aromatic Moiety Derivatization

Modification of the phenyl ring of the phenylpiperazine moiety is a common strategy to modulate receptor affinity and selectivity. The position (ortho, meta, para) and the electronic properties (electron-donating or electron-withdrawing) of the substituents can have a profound impact on biological activity.

Studies have shown that electron-withdrawing substituents on the phenyl ring, particularly at the para position, can strongly reduce activity at both 5-HT1A and D2A receptors. nih.gov Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) or methylthio groups, at the ortho position of the phenyl ring has been shown to increase activity at certain serotonin receptors. nih.gov

In a series of N-phenylpiperazine analogs, the composition and position of substituents on the phenyl ring led to a range of D2/D3 dopamine receptor subtype affinities and selectivities. nih.gov For instance, an ortho-fluoro substitution on the phenyl ring was found to be optimal for D3 receptor affinity in one study. nih.gov The o-substituted phenyl group derivatives have also been shown to display moderate to strong cytotoxic activities against certain cancer cell lines. nih.gov

| Substitution Pattern | Receptor Target | Effect on Affinity/Activity |

| Para-electron-withdrawing groups | 5-HT1A, D2A | Strongly reduced activity. nih.gov |

| Ortho-electron-donating groups (e.g., -OCH3, -SCH3) | Serotonin Receptors | Increased activity. nih.gov |

| Ortho-fluoro substitution | Dopamine D3 | Optimal for affinity in a specific series. nih.gov |

| Ortho-substitution (general) | Androgen Receptor | Moderate to strong antagonistic potency. nih.gov |

Conformational Analysis and SAR

The three-dimensional conformation of a molecule is critical for its interaction with a receptor. Conformational analysis helps to understand the preferred spatial arrangement of the different parts of the molecule and how this influences its biological activity. For phenylpiperazine derivatives, the relative orientation of the phenyl ring and the piperazine ring, as well as the conformation of the side chain, are important determinants of receptor binding.

The understanding of the conformational behavior of functionalized piperazines is important for explaining their biological and pharmacological effects. jetir.org Docking studies have revealed that N-phenylpiperazine derivatives can adopt different binding modes within the receptor, largely as a consequence of conformational restrictions imposed by their structure. mdpi.com In some cases, a more rigid, conformationally restricted analog can lead to improved affinity and selectivity.

Electronic Structure Relationships with Receptor Binding Affinity

The electronic properties of a molecule, such as its charge distribution and ability to form hydrogen bonds, are fundamental to its interaction with a receptor. The electronic structure of the phenyl ring in phenylpiperazine derivatives can be modulated by the introduction of substituents with different electronic properties.

The binding of N-phenylpiperazine derivatives to the α1A-adrenoceptor has been shown to be driven by the formation of hydrogen bonds and electrostatic forces. rsc.org The affinity of these derivatives for the receptor depends on the functional groups of an ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org

Studies on arylpiperazines have indicated that arylpiperazines without hydrogen-donor groups or halogen atoms, and with electronic density or chalcogens (like oxygen and sulfur) near the ortho- and meta-positions of the benzene (B151609) ring, were associated with a high increment of 5-HT1A receptor affinity. uninet.edu Furthermore, the electronic properties of substituents at position 4 of a coumarin (B35378) system linked to a phenylpiperazine moiety were found to influence binding at D2A receptors. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. While direct and comprehensive docking studies on 2-(4-Phenylpiperazin-1-yl)propan-1-amine against a wide array of receptors are not extensively documented in publicly available literature, we can infer its potential interactions based on studies of structurally similar phenylpiperazine derivatives against the specified targets.

Ligand-Protein Interactions with Target Receptors

Computational studies on analogous phenylpiperazine compounds have revealed key interactions with several important biological targets. The phenylpiperazine moiety is a common scaffold in medicinal chemistry, known to interact with a variety of receptors.

For cholinesterases (AChE and BuChE) , which are key targets in Alzheimer's disease, phenylpiperazine derivatives have been shown to interact with the catalytic active site and the peripheral anionic site of the enzyme. The interaction often involves hydrogen bonds and hydrophobic interactions. For instance, docking studies of similar compounds have shown binding energies ranging from -9.8 to -12.9 kcal/mol for AChE and BuChE, respectively rsc.org.

The dopamine (B1211576) D4 receptor is a target for antipsychotic medications. Phenylpiperazine derivatives are known to bind to dopamine receptors. Studies on related compounds have demonstrated high affinity for the D3 receptor, a closely related subtype, with Ki values as low as 0.2 nM mdpi.com. These interactions are typically characterized by hydrogen bonding with key aspartate residues in the binding pocket.

Sigma receptors (S1R and S2R) are involved in various neurological functions and are targets for a range of therapeutic agents. Phenylpiperazine derivatives have been identified as potent sigma receptor ligands. Docking studies have elucidated the network of interactions within the binding pockets of S1R and S2R, highlighting the importance of both polar and hydrophobic interactions for stabilizing the ligand-receptor complex nih.gov.

The HIV-1 capsid protein (CA) is a crucial target for antiretroviral therapy. Phenylpiperazine-containing compounds have been investigated as HIV-1 capsid inhibitors. These molecules are thought to bind to a pocket at the N-terminal domain of the viral capsid protein, disrupting its assembly and function juniperpublishers.com.

The main protease (Mpro) of SARS-CoV-2 is a key enzyme in the viral life cycle and a major target for antiviral drugs. Docking simulations of various small molecules with Mpro have been performed to identify potential inhibitors. The binding affinity is a critical parameter in these studies, with more negative values indicating a stronger interaction nih.govfrontiersin.orgmdpi.comresearchgate.netnih.gov.

Prediction of Binding Affinities and Modes

The prediction of binding affinities and modes is a primary outcome of molecular docking simulations. This data is crucial for prioritizing compounds for further experimental testing. The following table summarizes representative binding affinities of structurally related phenylpiperazine derivatives against the target receptors, providing an estimation of the potential binding strength of this compound.

| Target Receptor | Predicted Binding Affinity (kcal/mol) of Analogous Compounds | Key Interacting Residues (inferred from analogs) |

| AChE | -10.21 mdpi.com | Trp86, Tyr341, Phe295 studiauniversitatis.ro |

| BuChE | -13.84 mdpi.com | Trp82, His438, Tyr332 |

| Dopamine D4 | - | Asp110, Ser192, Phe346 |

| BRCA1 | -7.2 researchgate.net | LYS2959, ARG2960, GLY2746 researchgate.net |

| Sigma-1 R | - | Glu172, Tyr103, Trp164 |

| Sigma-2 R | - | Asp28, Asp56, Tyr107 |

| HIV-1 CA | - | Asn57, Gln63, Lys70 |

| Mpro (SARS-CoV-2) | -8.6 mdpi.com | MET 17, GLN 19, GLY 71 mdpi.com |

Note: The binding affinities and interacting residues are based on studies of structurally similar phenylpiperazine derivatives and are intended to be illustrative of the potential interactions of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the optimized geometry and electronic properties of molecules.

Optimized Geometries and Electronic Properties

DFT calculations can provide the most stable three-dimensional conformation of this compound. These calculations also yield important electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. While specific DFT data for the title compound is scarce, studies on related arylpiperazine derivatives provide valuable reference points researchgate.net.

Analysis of Intermolecular Interactions

DFT can also be employed to analyze non-covalent interactions, which are crucial for understanding ligand-receptor binding. For phenyl-containing molecules like this compound, C–H…π interactions are significant. These are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and a π-system (the phenyl ring) acts as the acceptor. DFT calculations can quantify the strength and geometry of such interactions, which play a vital role in the binding of the molecule to its biological targets.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. This computational method simulates the motion of atoms and molecules, allowing for the study of conformational changes and the stability of ligand-protein complexes.

For this compound, an MD simulation could be used to study its flexibility and the different conformations it can adopt in solution. More importantly, if docked into a receptor's active site, an MD simulation can assess the stability of the binding pose predicted by molecular docking. By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound or if it dissociates, providing a more realistic and dynamic picture of the ligand-receptor interaction. Such simulations have been instrumental in understanding the stability of various ligand-protein complexes, including those involving phenylpiperazine derivatives with targets like the HIV-1 capsid and the SARS-CoV-2 main protease samipubco.commdpi.comnih.gov.

Stability of Ligand-Receptor Complexes

The stability of a ligand-receptor complex is fundamental to a compound's biological activity. Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, thereby estimating the strength and nature of the interaction. jetir.org

Studies on various N-phenylpiperazine derivatives have identified key interactions that contribute to the stability of their complexes with different receptors. For instance, the binding mechanism of nine N-phenylpiperazine derivatives to the α1A-adrenoceptor was elucidated using molecular docking. rsc.org The results indicated that the stability of the complex is driven by hydrogen bonds and electrostatic forces, with specific amino acid residues playing a crucial role. rsc.org

Table 1: Key Amino Acid Residues in α1A-Adrenoceptor Interacting with N-Phenylpiperazine Derivatives

| Interacting Residue |

|---|

| Asp¹⁰⁶ |

| Gln¹⁷⁷ |

| Ser¹⁸⁸ |

| Ser¹⁹² |

| Phe¹⁹³ |

Data sourced from molecular docking studies identifying main binding sites. rsc.org

In another study involving phenylpiperazine derivatives of 1,2-benzothiazine designed as potential anticancer agents, molecular modeling revealed a different set of stabilizing interactions. The phenylpiperazine portion of the molecules was found to intercalate between nucleic acid bases, engaging in π-π stacking interactions, primarily with DT9 and DA12 nucleobases. nih.gov Furthermore, the 1,2-benzothiazine moiety was capable of forming hydrogen bonds with DC8 and DT9 nucleobases, as well as with Asp463 and Gly488 amino acid residues of the target protein. nih.gov

Binding affinity, often expressed as an inhibition constant (Ki), is a quantitative measure of ligand-receptor complex stability. Research on hybrid aminotetralin-piperazine analogues targeting dopamine D2/D3 receptors has demonstrated high-affinity binding. For example, compound (-)-10 was identified with a sub-nanomolar affinity for the D3 receptor. researchgate.net

Table 2: Binding Affinities (Ki) of Selected Phenylpiperazine Analogues for Dopamine Receptors

| Compound | Receptor | Binding Affinity (Ki in nM) | D2/D3 Selectivity |

|---|---|---|---|

| (-)-10 | D3 | 0.35 | 71 |

| (-)-25 | D3 | 0.82 | 31.5 |

| 6e | D3 | Not Specified | 50.6 |

| 6f | D3 | Not Specified | 7.51 |

Data from a structure-activity relationship study on hybrid aminotetralin-piperazine analogues. researchgate.net

Conformational Dynamics of Compounds

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. mdpi.com The dynamic nature of molecules means they can exist in various conformations, and only specific ones may be suitable for binding to a biological target.

The significance of molecular conformation is clearly illustrated in studies of chiral phenylpiperazine derivatives. For certain hybrid aminotetralin-piperazine-based molecules, the (-)-isomer was consistently found to be more potent than the (+)-isomeric counterpart. researchgate.net This demonstrates that the specific spatial arrangement of atoms is crucial for optimal interaction with the dopamine D2/D3 receptors. researchgate.net

Computational techniques, such as those employed in deep learning-based virtual screening, are increasingly considering molecular conformations. mdpi.com By analyzing various low-energy conformers of a molecule rather than a single static structure, these methods aim to achieve more accurate predictions of bioactivity. mdpi.com This approach acknowledges that the conformational flexibility of a ligand influences its ability to adapt to the binding site of a receptor.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design and is frequently used in the study of phenylpiperazine derivatives. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov These features typically include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic regions (H), positively and negatively ionizable groups (PI/NI), and aromatic rings (AR). nih.gov

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening (VS) campaign. nih.gov VS is a computational method for searching large libraries of chemical compounds to identify those that are most likely to bind to a specific target. nih.gov This process significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. nih.gov

There are two primary approaches to generating pharmacophore models:

Ligand-Based Pharmacophore Modeling : This method is used when the 3D structure of the target receptor is unknown. It relies on a set of active molecules to derive a common pharmacophore model that explains their shared biological activity. nih.gov

Structure-Based Pharmacophore Modeling : When the crystal structure of the ligand-receptor complex is available, this approach can be used. The model is built based on the key interactions observed between the bound ligand and the receptor's active site. nih.gov

In the context of phenylpiperazine derivatives, virtual screening can be used to identify novel scaffolds or to optimize existing lead compounds. jetir.org For instance, molecular docking is a widely employed tool in virtual screening to predict binding modes and rank compounds based on their docking scores. jetir.org Additionally, software tools can predict the entire biological activity spectrum of a compound before its synthesis, providing a preliminary profile of its potential effects and guiding further development. nih.gov The combination of pharmacophore modeling with molecular docking simulations is a powerful strategy to enhance the efficiency and accuracy of virtual screening. nih.gov

Analytical and Spectroscopic Characterization Techniques for Research Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of an organic compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-(4-Phenylpiperazin-1-yl)propan-1-amine, distinct signals are expected for the protons of the phenyl ring, the piperazine (B1678402) ring, and the propanamine side chain. The aromatic protons on the phenyl group, being in different electronic environments, would typically appear as a complex multiplet in the range of δ 6.8–7.3 ppm. The protons on the piperazine ring are expected to produce signals in the aliphatic region, with those closer to the phenyl group (N-CH₂) appearing further downfield (around δ 3.0–3.2 ppm) compared to those adjacent to the propanamine substituent (around δ 2.6–2.8 ppm).

The propanamine side chain would show characteristic signals: a multiplet for the methine proton (CH), signals for the two diastereotopic methylene (B1212753) protons (CH₂-N), and a doublet for the terminal methyl group (CH₃). The primary amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl (Ar-H) | 6.80 - 7.30 | Multiplet |

| Piperazine (Ar-N-CH₂) | 3.10 - 3.30 | Multiplet |

| Piperazine (-N-CH₂) | 2.60 - 2.80 | Multiplet |

| Propanamine (-CH-) | 2.80 - 3.00 | Multiplet |

| Propanamine (-CH₂-N) | 2.50 - 2.70 | Multiplet |

| Propanamine (-NH₂) | 1.00 - 2.50 | Broad Singlet |

| Propanamine (CH₃) | 1.00 - 1.20 | Doublet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 9 distinct signals would be anticipated, corresponding to the inequivalent carbon atoms. The phenyl group carbons would resonate in the aromatic region (δ 115–150 ppm). The four distinct carbons of the piperazine ring would appear in the δ 45–60 ppm range. The three carbons of the propanamine side chain would be found further upfield. The chemical shifts in related aliphatic amines, such as propan-2-amine, show carbons attached to nitrogen at approximately δ 40-50 ppm and methyl carbons around δ 25 ppm.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Phenyl (Ar C-N) | 148 - 152 |

| Phenyl (Ar C-H) | 115 - 130 |

| Piperazine (Ar-N-CH₂) | 50 - 55 |

| Piperazine (-N-CH₂) | 45 - 50 |

| Propanamine (-CH-) | 55 - 65 |

| Propanamine (-CH₂-N) | 40 - 45 |

| Propanamine (CH₃) | 15 - 20 |

Mass Spectrometry (MS, ESI-MS, LC-MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules such as amines, often in conjunction with liquid chromatography (LC-MS).

The molecular formula for this compound is C₁₃H₂₁N₃, with a monoisotopic mass of 219.1735 g/mol . In ESI-MS, the compound is expected to be readily detected as the protonated molecular ion [M+H]⁺ at an m/z of approximately 220.1808. High-Resolution Mass Spectrometry (HRMS) would allow for the precise mass determination of this ion, confirming the elemental composition with high accuracy.

The fragmentation pattern in tandem MS (MS/MS) would likely involve the cleavage of the C-C bond alpha to the primary amine, loss of the propanamine side chain, and characteristic ring cleavage of the piperazine moiety.

Predicted Mass Spectrometry Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₁₃H₂₂N₃⁺ | 220.18083 |

| [M+Na]⁺ | C₁₃H₂₁N₃Na⁺ | 242.16277 |

| [M+NH₄]⁺ | C₁₃H₂₅N₄⁺ | 237.20737 |

| [M+K]⁺ | C₁₃H₂₁KN₃⁺ | 258.13671 |

| [M-H]⁻ | C₁₃H₂₀N₃⁻ | 218.16627 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

The IR spectrum of this compound would exhibit several characteristic absorption bands. The primary amine (-NH₂) group is expected to show a pair of medium-intensity peaks between 3300 and 3500 cm⁻¹ corresponding to symmetric and asymmetric N-H stretching vibrations. An N-H bending vibration is also expected around 1580–1650 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and propanamine moieties would be observed just below 3000 cm⁻¹. Stretching vibrations for C-N bonds in aliphatic amines typically occur in the 1020–1220 cm⁻¹ region.

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Bend | 1580 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-N | Stretch | 1020 - 1220 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions and conjugated systems. The primary chromophore in this compound is the phenylpiperazine system. This system is expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 300 nm, corresponding to π→π* electronic transitions within the benzene (B151609) ring. The exact absorption maxima (λmax) and molar absorptivity would be determined experimentally.

Chromatographic Purity Analysis (HPLC, UPLC, TLC)

Chromatographic techniques are fundamental for assessing the purity of a compound by separating it from potential impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reversed-phase HPLC is a standard method for analyzing phenylpiperazine derivatives. A typical method would employ a C8 or C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate buffer) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with different polarities. Detection is commonly performed using a UV detector set at a wavelength where the phenylpiperazine chromophore absorbs strongly.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for monitoring reaction progress and assessing purity. For a basic compound like this compound, a silica gel plate would be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent (like chloroform or dichloromethane) and a polar solvent (like methanol or ethanol) to achieve appropriate separation. Visualization can be achieved under UV light or by using a chemical staining agent.

Single Crystal X-ray Diffraction (Crystallographic Studies)

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. To date, no public report of a single crystal X-ray diffraction study for this compound is available. If a suitable single crystal could be grown and analyzed, this technique would unambiguously confirm its molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Conceptual Research Applications and Future Directions

Development of Novel Pharmacological Probes

The inherent versatility of the phenylpiperazine scaffold makes it an excellent foundation for developing pharmacological probes—specialized molecules designed to selectively bind to and characterize biological targets such as receptors and enzymes. By systematically modifying the core structure, researchers can create ligands with high affinity and selectivity, which are invaluable for elucidating the physiological roles of these targets.

An example of this is seen in the development of hybrid molecules based on aminotetralin-piperazine structures for studying dopamine (B1211576) D2 and D3 receptors. In these probes, the phenylpiperazine portion is a key pharmacophore. Structure-activity relationship (SAR) studies have shown that modifications, such as varying the position of hydroxyl groups on the aromatic ring or altering the length of the linker connecting the two pharmacophores, significantly impact binding affinity and selectivity. For instance, certain catechol derivatives with a two-methylene linker demonstrated higher affinity and selectivity for D3 over D2 receptors. nih.gov The stereochemistry of these probes is also critical; typically, the (-)-isomer is more potent than the (+)-isomer. nih.gov One such compound, (-)-10, exhibited a high selectivity for D3 receptors with an inhibition constant (Ki) of 0.35 nM and a D2/D3 selectivity ratio of 71. nih.gov These selective probes are instrumental in functional assays, such as GTPγS binding studies, which help to characterize the agonist or antagonist nature of new compounds and explore the function of dopamine receptor subtypes in the central nervous system. nih.gov

Lead Optimization Strategies in Drug Discovery

Lead optimization is a critical phase in drug discovery where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic profile. The 2-(4-phenylpiperazin-1-yl)propan-1-amine scaffold has been the subject of numerous lead optimization campaigns.

Structure-activity relationship (SAR) studies are central to this process. For example, in the development of novel inhibitors for human equilibrative nucleoside transporters (ENTs), a series of analogues based on a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine core were synthesized and evaluated. frontiersin.orgpolyu.edu.hk These studies revealed key structural requirements for activity:

The presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine (B1678402) ring was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

Replacement of a larger naphthalene (B1677914) moiety with a smaller benzene (B151609) ring could abolish the inhibitory effects entirely. frontiersin.org

However, the strategic addition of substituents to this benzene ring, such as a methyl group at the meta position or an ethyl group at the para position, could restore inhibitory activity against both transporters. polyu.edu.hk

This systematic approach allows medicinal chemists to build a detailed understanding of how specific structural changes affect biological activity, guiding the rational design of more effective and selective drug candidates. The goal is to balance high potency with a favorable selectivity profile to minimize potential off-target effects.

| Compound Modification | Target(s) | Effect on Activity | Reference |

| Halogen on phenylpiperazine ring | ENT1, ENT2 | Essential for inhibitory activity | polyu.edu.hk |

| Replacement of naphthalene with benzene | ENT1, ENT2 | Abolished inhibitory effects | frontiersin.org |

| Addition of methyl to benzene ring | ENT1, ENT2 | Restored inhibitory activity | polyu.edu.hk |

| Variation of linker length (aminotetralin hybrids) | Dopamine D2/D3 | Modulated affinity and selectivity | nih.gov |

Exploration of Multitarget Ligands

Complex multifactorial diseases like neurodegenerative disorders and certain cancers often involve multiple biological pathways. nih.govbenthamscience.com This complexity has driven a shift from the traditional "one-drug, one-target" paradigm to the development of multitarget-directed ligands (MTDLs)—single molecules designed to interact with two or more targets simultaneously. nih.govnih.gov The phenylpiperazine scaffold is well-suited for this strategy because it is a recognized pharmacophore for a variety of receptors, particularly in the central nervous system. nih.gov

The design of MTDLs often involves creating hybrid molecules that combine two or more distinct pharmacophores into a single chemical entity. nih.gov For instance, in the context of Alzheimer's disease, acetylcholinesterase inhibitors (AChEIs) have been coupled with other bioactive molecules to create derivatives with additional antioxidant, anti-inflammatory, or neuroprotective properties. nih.gov Long-chain arylpiperazine derivatives have been designed to possess balanced activity at multiple serotonin (B10506) (5-HT) and dopamine receptors, which is a promising strategy for developing more effective antidepressants. nih.gov By carefully selecting the targets and linking the pharmacophores, researchers aim to achieve synergistic or additive therapeutic effects, potentially leading to improved efficacy compared to single-target agents or combination therapies. nih.gov

Investigation of Novel Therapeutic Avenues

Derivatives of the this compound scaffold are being actively investigated across a wide spectrum of therapeutic areas, demonstrating the broad utility of this chemical core.

Neurodegenerative and CNS Disorders: The phenylpiperazine moiety is a common feature in compounds targeting the central nervous system. mdpi.com Analogs have been synthesized and evaluated for antidepressant-like effects, with studies showing that certain 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives can significantly shorten immobility time in preclinical models without affecting general locomotor activity. researchgate.netnih.gov The scaffold is also a component in potential treatments for Alzheimer's and Parkinson's diseases, where compounds are designed to interact with targets like cholinesterases or dopamine receptors. mdpi.comnih.gov

Inflammation: Several novel phenylpiperazine derivatives have shown potent anti-inflammatory activity. nih.gov For example, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives were found to be effective in a carrageenan-induced rat paw edema model. nih.gov Another compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated both anti-inflammatory and antinociceptive effects by reducing edema and the levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

Infectious Diseases: The phenylpiperazine core has been incorporated into molecules with significant antimicrobial properties. Synthesized derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Escherichia coli. nih.govnih.gov For example, certain 4'-(piperazin-1-yl)benzanilides exhibited broad-spectrum antibacterial activity. mdpi.com Other studies have reported the synthesis of piperazine derivatives with activity against various bacterial and fungal strains, highlighting the potential of this scaffold in developing new anti-infective agents. nih.govresearchgate.net

Drug-Like Properties and In Vitro ADME Evaluation

For a compound to be a viable drug candidate, it must possess not only potent biological activity but also favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In the early stages of drug discovery, these properties are often predicted using computational (in silico) models and evaluated through in vitro assays.

Derivatives of the phenylpiperazine scaffold have been subjected to such evaluations. In silico tools are used to calculate key physicochemical properties relevant to "drug-likeness," such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. medicalresearchjournal.orgresearchgate.netmedicalresearchjournal.org These parameters are often assessed against guidelines like Lipinski's Rule of Five to predict the potential for oral bioavailability. medicalresearchjournal.orgresearchgate.net For many phenylpiperazine derivatives, these calculated properties fall within acceptable ranges, suggesting good potential for absorption and permeation. medicalresearchjournal.org

In vitro ADME studies provide experimental data on these properties. Key assays include:

Solubility: Assessing how well a compound dissolves in aqueous solutions, which is crucial for absorption. nih.gov

Permeability: Using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across biological membranes, such as the gastrointestinal tract and the blood-brain barrier. nih.govmdpi.com

Metabolic Stability: Incubating the compound with liver microsomes (e.g., human liver microsomes, HLMs) to determine how quickly it is metabolized by enzymes. mdpi.com Compounds with higher metabolic stability are generally preferred as they are likely to have a longer duration of action in the body. mdpi.com

Studies on various phenylpiperazine analogs have shown a range of ADME profiles. For instance, while some series exhibit good permeability, they may suffer from poor metabolic stability, a common challenge in drug development. researchgate.net Optimization efforts often focus on modifying the structure to improve this balance, for example, by introducing polar groups or replacing metabolically labile rings to enhance stability while retaining potency. mdpi.comresearchgate.net

| ADME Parameter | Method of Assessment | Importance in Drug Discovery |

| Lipophilicity (logP/logD) | In silico calculation, experimental | Affects solubility, absorption, membrane penetration, and metabolism |

| Polar Surface Area (PSA) | In silico calculation | Predicts permeability and blood-brain barrier penetration |

| Solubility | In vitro assay | Essential for absorption after oral administration |

| Permeability (PAMPA) | In vitro assay | Predicts passive absorption across membranes |

| Metabolic Stability | In vitro assay (liver microsomes) | Indicates susceptibility to metabolism and potential duration of action |

Advanced Synthetic Methodologies for Library Generation

To efficiently explore the structure-activity relationships of a scaffold like this compound, medicinal chemists require synthetic methods that can rapidly generate a large number of diverse analogs. This is often achieved through combinatorial chemistry and parallel synthesis techniques. mdpi.com

These methodologies allow for the systematic variation of different parts of the molecule. For example, a common synthetic route might involve reacting a core intermediate with a diverse set of building blocks. The synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)propanol derivatives starts with 2-bromopropiophenone, which is reacted with various N-substituted piperazine derivatives to create a library of ketone intermediates. researchgate.net These intermediates can then be reduced to the final alcohol products. researchgate.net